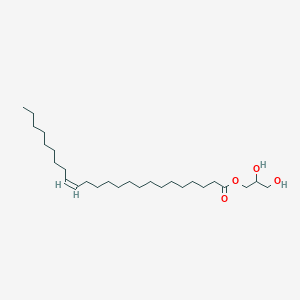
Mononervonin (15c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a fatty acid ester resulting from the formal condensation of the hydroxy group at position-1 of glycerol with the carboxy group of (15Z)-tetracosenoic acid . This compound is used in various research applications due to its unique chemical properties.
准备方法
Mononervonin (15c) can be synthesized through the esterification of 15-Tetracosenoic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
Mononervonin (15c) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Mononervonin (15c) has several scientific research applications:
Chemistry: It is used as a reference standard in lipid research and chromatography.
Biology: It is studied for its role in cellular processes involving lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic disorders.
Industry: It is used in the formulation of various biochemical assays and as a component in specialized industrial products
作用机制
The mechanism of action of Mononervonin (15c) involves its interaction with lipid metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, influencing the synthesis and breakdown of complex lipids. The molecular targets include enzymes like lipases and esterases, which catalyze the hydrolysis of ester bonds .
相似化合物的比较
Mononervonin (15c) can be compared with other monoacylglycerols such as:
1-nervonoylglycerol: Similar in structure but differs in the position of esterification.
Glycerol monostearate: Another monoacylglycerol with a different fatty acid component.
Glycerol monooleate: Contains oleic acid instead of tetracosenoic acid.
The uniqueness of Mononervonin (15c) lies in its specific fatty acid component, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
55030-84-7 |
|---|---|
分子式 |
C27H52O4 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl (Z)-tetracos-15-enoate |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h9-10,26,28-29H,2-8,11-25H2,1H3/b10-9- |
InChI 键 |
NVQGQHXFWUBOAU-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(CO)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
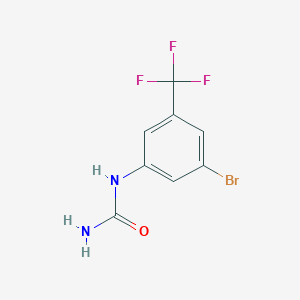
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)
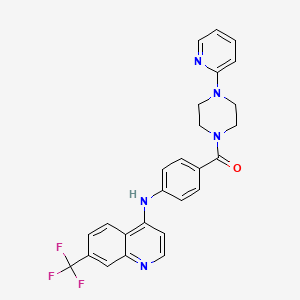
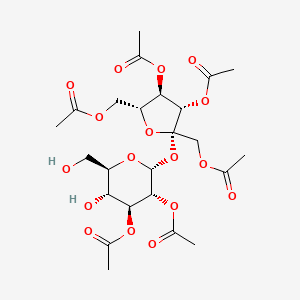
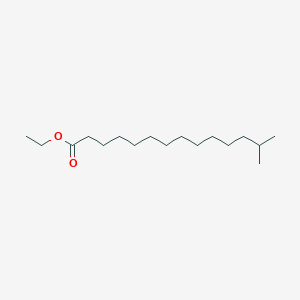
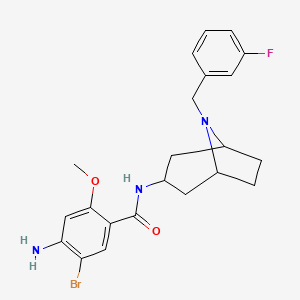
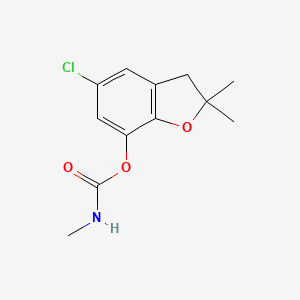
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
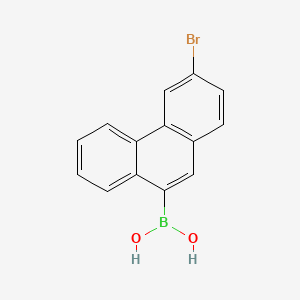
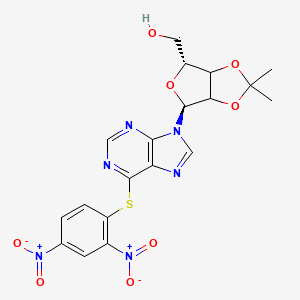
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
